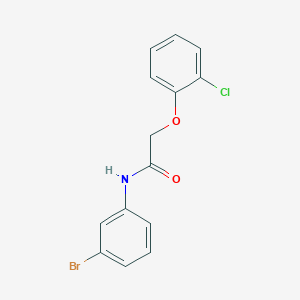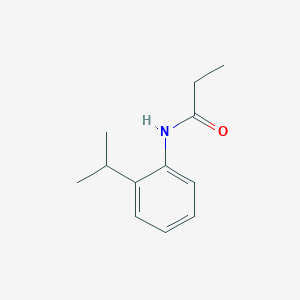
N-(2-isopropylphenyl)propanamide
説明
Synthesis Analysis
The synthesis of N-(2-isopropylphenyl)propanamide and related compounds involves reactions between specific phenyl and propanamide derivatives. For instance, a chlorine-containing ibuprofen derivative was synthesized through a reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride with high yield, showcasing the type of chemical reactions utilized to create similar compounds (Manolov, Ivanov, Bojilov, & Kalinova, 2022). These synthetic pathways are critical for developing derivatives with varying functional groups for specific applications.
Molecular Structure Analysis
Research on the molecular structure of this compound derivatives, such as the study on the structural and dielectric properties of related crystals, indicates the compound's ability to form single crystals with distinct optical properties. These crystals were characterized using various techniques, including UV–Vis, IR, NMR, and XRD, to determine their structure and potential for applications in nonlinear optics and electro-optic materials (Srinivasan et al., 2006).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, leading to the formation of products with significant biological and chemical activities. For example, compounds synthesized from this compound frameworks have been explored for their anticonvulsant properties, demonstrating the chemical versatility and potential pharmaceutical applications of these materials (Idris, Ayeni, & Sallau, 2011).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their crystalline structure, have been thoroughly investigated. Studies on the growth and characterization of similar organic crystals reveal insights into their electro-optic and nonlinear optical material properties, highlighting the relevance of these compounds in advanced materials science (Prabhu et al., 2001).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and stability, are influenced by their molecular structure. The synthesis and characterization of derivatives such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide provide valuable information on the fluorescent properties and potential as ATRP initiators in polymerization processes, demonstrating the broad range of chemical functionalities that can be achieved with this compound and its derivatives (Kulai & Mallet-Ladeira, 2016).
科学的研究の応用
Organic Nonlinear Material
N-(2-chlorophenyl)-(1-propanamide), a compound structurally similar to N-(2-isopropylphenyl)propanamide, has been synthesized and investigated for its potential as an organic electro-optic and nonlinear optical material. Single crystals of this compound demonstrated promising properties, such as transparency and optimal dimensions, making it suitable for optical applications. These crystals were characterized using various techniques, including UV-Vis, IR, NMR, and powder XRD, and exhibited significant second harmonic generation (SHG) when measured using an ND:YAG laser. This suggests potential applications in electro-optic and nonlinear optical devices (Prabhu & Rao, 2000), (Prabhu et al., 2001).
Structural and Dielectric Properties
The structural, dielectric, and optical properties of N-(2-chlorophenyl)-(1-propanamide) (NCP) single crystals have been studied, again relevant due to the structural similarity with this compound. These studies have shown that NCP crystals belong to the monoclinic system and possess significant dielectric properties. These characteristics, along with laser damage threshold studies, indicate potential use in photonics and electronics (Srinivasan et al., 2006).
Herbicide Residue and Environmental Impact
A study on Propanil N-(3,4-dichlorophenyl)propanamide, a compound used as a post-emergent herbicide, examined its movement and retention in a paddy-riverine wetland system. This research is significant for understanding the environmental impact of similar compounds, including this compound. The study found that Propanil was detectable in various environmental samples and indicated potential ecological and health risks associated with its use and accumulation (Perera et al., 1999).
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of various derivatives of similar compounds has been conducted. For instance, N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized and characterized using NMR, UV, and mass spectral data. Such studies are crucial for the development of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and other industries (Manolov et al., 2022).
Safety and Hazards
特性
IUPAC Name |
N-(2-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-12(14)13-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBOYFVZLQTFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5611586.png)

![4-{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5611616.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5611628.png)
![2-[(2,4-dimethylbenzyl)thio]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5611630.png)
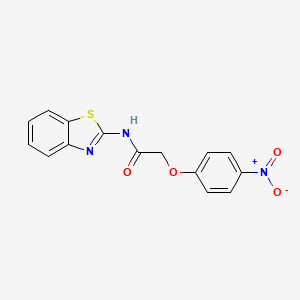
![4-[(3-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5611656.png)
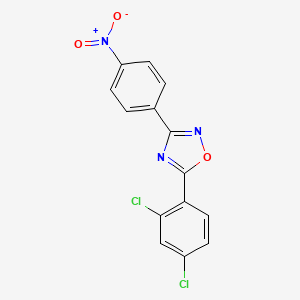
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5611670.png)
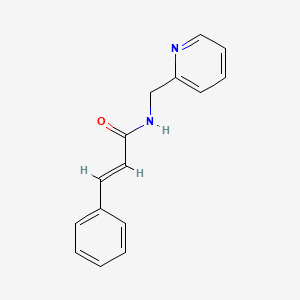
![4-amino-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5611680.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5611685.png)
![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5611690.png)
